Naphthocaine
Description
Naphthocaine, chemically known as the β-diethylaminoethyl ester of 4-amino-1-naphthoic acid hydrochloride, is a synthetic local anesthetic first studied in the 1940s . Its molecular formula is C₁₇H₂₂N₂O₂ (free base), and it is structurally characterized by a naphthalene ring system coupled with a diethylaminoethyl ester group . Early pharmacological studies demonstrated its superior anesthetic potency compared to cocaine and procaine, with a minimum effective concentration of 0.025% for nerve blockade .
Properties
CAS No. |
5656-83-7 |
|---|---|
Molecular Formula |
C17H22N2O2 |
Molecular Weight |
286.37 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 4-aminonaphthalene-1-carboxylate |
InChI |
InChI=1S/C17H22N2O2/c1-3-19(4-2)11-12-21-17(20)15-9-10-16(18)14-8-6-5-7-13(14)15/h5-10H,3-4,11-12,18H2,1-2H3 |
InChI Key |
ZSYWYFNJKDJHKS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C2=CC=CC=C21)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Naphthocaine can be synthesized through the esterification of 4-amino-1-naphthoic acid with beta-diethylaminoethanol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the esterification process, and the final product is subjected to rigorous quality control measures to ensure its purity and potency .
Chemical Reactions Analysis
Types of Reactions
Naphthocaine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction of this compound can lead to the formation of dihydro derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted this compound derivatives depending on the nucleophile used.
Scientific Research Applications
Naphthocaine has several applications in scientific research, including:
Mechanism of Action
Naphthocaine exerts its effects primarily through the inhibition of sodium ion channels in nerve cells. By blocking these channels, this compound prevents the initiation and propagation of action potentials, leading to a loss of sensation in the targeted area. This mechanism is similar to that of other local anesthetics but with a higher potency and longer duration of action .
Comparison with Similar Compounds
Molecular Structure and Formula
Naphthocaine shares structural similarities with other ester-type local anesthetics like cocaine and procaine but differs in its naphthalene backbone:
- This compound: C₁₇H₂₂N₂O₂ (4-amino-1-naphthoic acid esterified with β-diethylaminoethanol) .
- Cocaine: C₁₇H₂₁NO₄ (benzoylmethylecgonine, a tropane alkaloid).
- Procaine: C₁₃H₂₀N₂O₂ (para-aminobenzoic acid esterified with diethylaminoethanol).
Key Structural Differences :
Pharmacological Efficacy
| Compound | Minimum Effective Concentration (%) | Anesthetic Index (Relative to Cocaine) | Duration of Action (Guinea Pig Intradermal) |
|---|---|---|---|
| This compound | 0.025 | 8.4 | Longer than procaine |
| Cocaine | 0.25 | 1.0 | Moderate |
| Procaine | 0.5–1.0 | 0.2–0.5 | Short |
- Anesthetic Index : this compound’s index of 8.4 (vs. cocaine = 1.0) highlights its superior potency, attributed to enhanced lipid solubility and receptor affinity .
- Topical Efficacy : In rabbit cornea tests, 0.5% this compound achieved faster and deeper anesthesia than equivalent cocaine concentrations .
Toxicity Profile
| Compound | LD₅₀ (Subcutaneous, Mice, mg/kg) | Key Toxic Effects |
|---|---|---|
| This compound | 107 | Clonic-tonic convulsions, respiratory failure |
| Cocaine | 127 | Corneal ulceration, cardiovascular collapse |
| Procaine | 200–300 | CNS depression, methemoglobinemia (rare) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
